

# BCR-ABL kinase-IN-3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BCR-ABL kinase-IN-3

Cat. No.: B10860931 Get Quote

## In-Depth Technical Guide to BCR-ABL Kinase-IN-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the BCR-ABL kinase inhibitor, **BCR-ABL kinase-IN-3**. The information is curated for professionals in the fields of oncology research, medicinal chemistry, and drug development.

#### **Chemical Structure and Properties**

**BCR-ABL kinase-IN-3**, a potent inhibitor of the BCR-ABL fusion protein, possesses a complex molecular architecture. Its chemical identity and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of BCR-ABL kinase-IN-3



| Property                        | Value                                                                                                                                                                              | Source     |
|---------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------|
| IUPAC Name                      | N-[3-(2-cyanopropan-2-yl)-5-<br>(4-methylimidazol-1-<br>yl)phenyl]-2-fluoro-4-methyl-5-<br>[2-[8-[(1-methylpyrazol-4-<br>yl)amino]imidazo[1,2-a]pyridin-<br>3-yl]ethynyl]benzamide | PubChem    |
| Molecular Formula               | C35H30FN9O                                                                                                                                                                         | PubChem    |
| Molecular Weight                | 611.7 g/mol                                                                                                                                                                        | PubChem[1] |
| CAS Number                      | 2699634-21-2                                                                                                                                                                       | PubChem[1] |
| Synonyms                        | KF-1601                                                                                                                                                                            | PubChem[1] |
| Computed XLogP3                 | 5.7                                                                                                                                                                                | PubChem[1] |
| Hydrogen Bond Donor Count       | 2                                                                                                                                                                                  | PubChem[1] |
| Hydrogen Bond Acceptor<br>Count | 9                                                                                                                                                                                  | PubChem[1] |
| Rotatable Bond Count            | 7                                                                                                                                                                                  | PubChem[1] |

Note: Some physical properties are computationally derived and may vary from experimental values.

### **Mechanism of Action and Signaling Pathway**

BCR-ABL kinase-IN-3 functions as a tyrosine kinase inhibitor (TKI), specifically targeting the constitutively active BCR-ABL kinase. This aberrant kinase is a hallmark of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemias (ALL), driving uncontrolled cell proliferation and survival. The fusion of the Breakpoint Cluster Region (BCR) gene with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) results in a protein with a constitutively active tyrosine kinase domain.

The BCR-ABL oncoprotein activates a complex network of downstream signaling pathways, primarily the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways. These pathways are



crucial for cell cycle progression, proliferation, and inhibition of apoptosis. By inhibiting the kinase activity of BCR-ABL, **BCR-ABL kinase-IN-3** aims to block these downstream signals, thereby inducing apoptosis and halting the proliferation of cancer cells.

Below is a diagram illustrating the central role of BCR-ABL in oncogenic signaling and the point of intervention for inhibitors like **BCR-ABL kinase-IN-3**.



Click to download full resolution via product page

BCR-ABL Signaling and Point of Inhibition

### **Experimental Protocols**

Detailed experimental protocols for the synthesis and biological evaluation of **BCR-ABL kinase-IN-3** are often proprietary and found within patent literature. The following sections provide a generalized workflow based on common methodologies for the characterization of novel kinase inhibitors.

#### **Synthesis Workflow**

The synthesis of complex heterocyclic molecules like **BCR-ABL kinase-IN-3** typically involves a multi-step process. A generalized workflow is depicted below.





Click to download full resolution via product page

Generalized Synthesis Workflow

### **In Vitro Kinase Inhibition Assay**



The potency of **BCR-ABL kinase-IN-3** against its target is typically determined using an in vitro kinase assay. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.

Table 2: Representative In Vitro Kinase Inhibition Data

| Kinase Target          | IC50 (nM)                   | Assay Type                |
|------------------------|-----------------------------|---------------------------|
| BCR-ABL (Wild-Type)    | Data not publicly available | Biochemical or Cell-based |
| BCR-ABL (T315I mutant) | Data not publicly available | Biochemical or Cell-based |
| Other Kinases          | Data not publicly available | Biochemical or Cell-based |

Note: Specific IC50 values for **BCR-ABL kinase-IN-3** are not yet publicly available in peer-reviewed literature and are likely contained within patent filings.

A standard workflow for determining the IC50 value is as follows:





Click to download full resolution via product page

**IC50 Determination Workflow** 

#### **Cell-Based Proliferation Assay**

To assess the effect of **BCR-ABL kinase-IN-3** on cancer cell growth, a cell-based proliferation assay is employed. This measures the concentration of the compound required to inhibit the growth of cancer cell lines expressing the BCR-ABL oncoprotein by 50% (GI50).



Table 3: Representative Cell-Based Proliferation Data

| Cell Line     | Target                 | GI50 (nM)                   |
|---------------|------------------------|-----------------------------|
| K562 (CML)    | BCR-ABL (Wild-Type)    | Data not publicly available |
| Ba/F3 (Pro-B) | BCR-ABL (Wild-Type)    | Data not publicly available |
| Ba/F3 (Pro-B) | BCR-ABL (T315I mutant) | Data not publicly available |

Note: Specific GI50 values for **BCR-ABL kinase-IN-3** are not yet publicly available in peer-reviewed literature.

#### Conclusion

**BCR-ABL** kinase-IN-3 is a promising inhibitor of the BCR-ABL oncoprotein. While detailed experimental data remains largely within proprietary documents, its complex chemical structure suggests a high degree of specificity and potency. Further public disclosure of its biological activity and a comprehensive profiling against a panel of kinases will be crucial in determining its therapeutic potential for the treatment of CML and ALL. The methodologies outlined in this guide provide a framework for the evaluation of this and other novel kinase inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BCR-ABL kinase-IN-3 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860931#bcr-abl-kinase-in-3-chemical-structure-and-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com